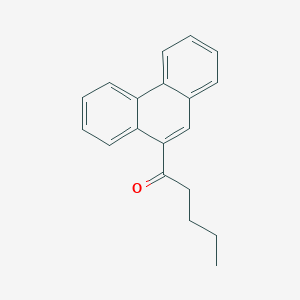
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents . Another approach involves the [4+2] cyclization reaction, which is often used to form the thieno[3,4-D]pyrimidine core . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学的研究の応用
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-6,7-dihydro-thieno(3,2-D)pyrimidin-4-OL: Another thieno[3,2-D]pyrimidine derivative with similar structural features.
5,7-Dihydro-2-methylthieno[3,4-D]pyrimidin-4-OL: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C7H8N2OS2 |
|---|---|
分子量 |
200.3 g/mol |
IUPAC名 |
2-methylsulfanyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-5-3-12-2-4(5)6(10)9-7/h2-3H2,1H3,(H,8,9,10) |
InChIキー |
FHFMMHGKZZQTNT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(CSC2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969268.png)
![N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11969270.png)
![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)


![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)


